2-(3-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Overview
Description
2-(3-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that features a combination of bromine, chlorine, methoxy, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.
Sulfonylation: Addition of the methylsulfonyl group to the aniline derivative.
Acylation: Formation of the acetamide linkage through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, hydrolysis might yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development due to its unique functional groups.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromoanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Uniqueness
The presence of both bromine and methylsulfonyl groups in 2-(3-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-24-15-7-6-12(18)9-14(15)19-16(21)10-20(25(2,22)23)13-5-3-4-11(17)8-13/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRFZBXSCJFJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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